molecular formula C13H10O B11911366 Indeno[2,1-b]pyran, 2-methyl- CAS No. 62224-85-5

Indeno[2,1-b]pyran, 2-methyl-

Cat. No.: B11911366
CAS No.: 62224-85-5
M. Wt: 182.22 g/mol
InChI Key: FWXCNVCRONPPGY-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 2-methyl- is a heterocyclic compound that features a fused ring system consisting of an indene and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indeno[2,1-b]pyran, 2-methyl- typically involves the condensation of indanone derivatives with appropriate reagents to form the fused ring system. One common method includes the reaction of 2-methylindan-1-one with malononitrile and aromatic aldehydes under basic conditions to yield the desired product. The reaction is often carried out in ethanol at reflux temperature to ensure high yields .

Industrial Production Methods: Industrial production of Indeno[2,1-b]pyran, 2-methyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, the use of catalysts and solvents that can be easily recycled is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Indeno[2,1-b]pyran, 2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Scientific Research Applications

Indeno[2,1-b]pyran, 2-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Indeno[2,1-b]pyran, 2-methyl- involves its interaction with various molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: Indeno[2,1-b]pyran, 2-methyl- stands out due to its unique fused ring system, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

CAS No.

62224-85-5

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

2-methylindeno[2,1-b]pyran

InChI

InChI=1S/C13H10O/c1-9-6-7-12-11-5-3-2-4-10(11)8-13(12)14-9/h2-8H,1H3

InChI Key

FWXCNVCRONPPGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C2C3=CC=CC=C3C=C2O1

Origin of Product

United States

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